molecular formula C14H10Cl2N2O4 B11020755 N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11020755
M. Wt: 341.1 g/mol
InChI Key: BLCZVNOLFVGOND-UHFFFAOYSA-N
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Description

    is an organic compound with the chemical formula

    N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide: C9H7Cl2NO3\text{C}_9\text{H}_7\text{Cl}_2\text{NO}_3C9​H7​Cl2​NO3​

    .
  • It consists of a benzene ring substituted with a 2,4-dichlorophenyl group, a methoxy group (–OCH₃), and a nitro group (–NO₂).
  • The compound is a white crystalline powder, sparingly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide involves several steps. One common synthetic route is as follows

      Industrial Production: The compound is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other chemicals.

  • Chemical Reactions Analysis

      Reactivity: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amino compound.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).

      Medicine: Limited research, but it may have applications in drug development.

      Industry: Not widely used due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented.
    • It likely interacts with cellular targets due to its structural features (chlorinated phenyl, nitro, and methoxy groups).
  • Comparison with Similar Compounds

      Similar Compounds: Other nitrophenyl derivatives, such as 2,4-dinitrophenol (DNP) and 2,4-dichloronitrobenzene.

      Uniqueness: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide’s unique combination of substituents sets it apart.

    Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential.

    Properties

    Molecular Formula

    C14H10Cl2N2O4

    Molecular Weight

    341.1 g/mol

    IUPAC Name

    N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

    InChI

    InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19)

    InChI Key

    BLCZVNOLFVGOND-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

    Origin of Product

    United States

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